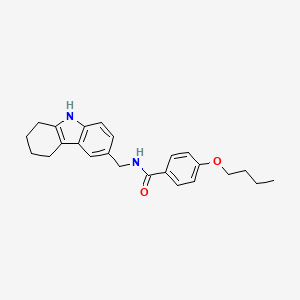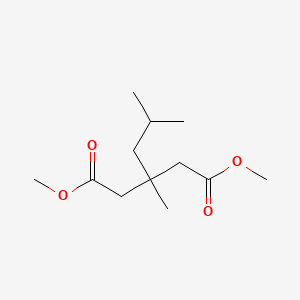
Dimethyl 3-isobutyl-3-methylglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-isobutyl-3-methylglutarate is an organic compound with the molecular formula C12H22O4. It is a dimethyl ester derivative of 3-isobutyl-3-methylglutaric acid. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethyl 3-isobutyl-3-methylglutarate typically involves the esterification of 3-isobutyl-3-methylglutaric acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
For industrial-scale production, the process is optimized to achieve high purity and yield. One method involves the use of potassium permanganate and concentrated sulfuric acid in methanol to react with 3-isobutylglutaric acid, resulting in high-purity this compound . This method is advantageous due to its simplicity, mild reaction conditions, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-isobutyl-3-methylglutarate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3-isobutyl-3-methylglutaric acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Hydrolysis: 3-isobutyl-3-methylglutaric acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-isobutyl-3-methylglutarate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Biochemistry: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3-isobutyl-3-methylglutarate depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, undergoing metabolic conversion to an active form that exerts therapeutic effects. The molecular targets and pathways involved can vary, but they often include interactions with enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-methylglutarate: Similar in structure but lacks the isobutyl group.
Dimethyl glutarate: A simpler ester with no additional substituents on the glutaric acid backbone.
Uniqueness
Dimethyl 3-isobutyl-3-methylglutarate is unique due to the presence of both isobutyl and methyl groups on the glutaric acid backbone, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it valuable for specific synthetic and pharmaceutical applications .
Properties
IUPAC Name |
dimethyl 3-methyl-3-(2-methylpropyl)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)6-12(3,7-10(13)15-4)8-11(14)16-5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDRTCDTAZMQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
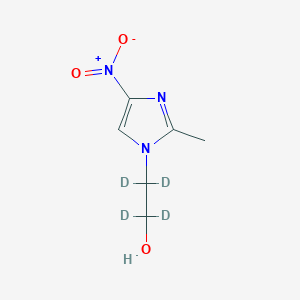

![7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2532270.png)
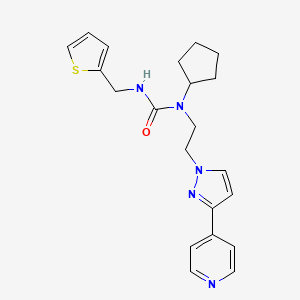
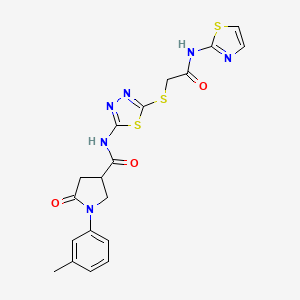
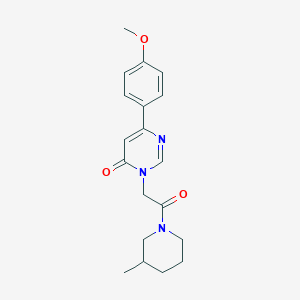
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2532276.png)
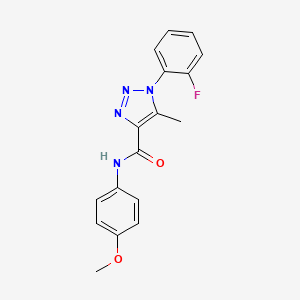
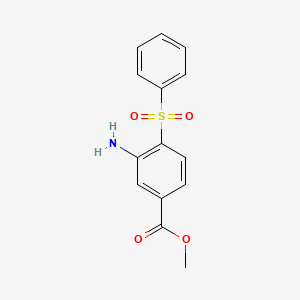
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2532281.png)



